

Technical Guide: Physical and Spectroscopic Properties of 4-Ethylphenylacetylene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenylacetylene is a terminal alkyne derivative of ethylbenzene. Its rigid, linear structure and reactive ethynyl group make it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Ethylphenylacetylene, along with a detailed experimental protocol for its synthesis and purification.

Physical Properties

4-Ethylphenylacetylene is a clear, colorless to light yellow liquid at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 4-Ethylphenylacetylene



Property	Value	Reference(s)
Molecular Formula	C10H10	[1][2][3]
Molecular Weight	130.19 g/mol	[1][2][3]
Boiling Point	30 °C at 0.05 mmHg	[1]
Density	0.930 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.5420	[1]
Flash Point	71.1 °C (closed cup)	
CAS Number	40307-11-7	[1][2][3]
IUPAC Name	1-Ethyl-4-ethynylbenzene	[2][3]

Spectroscopic Data

The structural elucidation of 4-Ethylphenylacetylene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Ethylphenylacetylene is characterized by signals corresponding to the ethyl and phenyl protons, as well as the acetylenic proton. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The ethyl group protons present as a quartet and a triplet, while the terminal acetylenic proton appears as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the two sp-hybridized carbons of the alkyne, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy



The IR spectrum of 4-Ethylphenylacetylene displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp, weak absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption in the region of 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The synthesis of 4-Ethylphenylacetylene is most commonly achieved through a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] A common strategy involves the use of a silyl-protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Synthesis of 4-Ethylphenylacetylene via Sonogashira Coupling

This protocol outlines a two-step synthesis of 4-Ethylphenylacetylene starting from 1-bromo-4-ethylbenzene and ethynyltrimethylsilane, followed by deprotection of the trimethylsilyl (TMS) group.

Step 1: Sonogashira Coupling of 1-Bromo-4-ethylbenzene with Ethynyltrimethylsilane

Materials:

- 1-Bromo-4-ethylbenzene
- Ethynyltrimethylsilane (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), freshly distilled



- · Toluene, anhydrous
- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-bromo-4-ethylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous toluene and freshly distilled triethylamine (2.0 eq) to the flask.
- To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via a syringe.
- Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until the reaction is complete
 as monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Wash the celite pad with toluene.
- Concentrate the filtrate under reduced pressure to obtain the crude (4ethylphenylethynyl)trimethylsilane.

Step 2: Deprotection of (4-Ethylphenylethynyl)trimethylsilane

Materials:

- Crude (4-ethylphenylethynyl)trimethylsilane from Step 1
- Methanol
- Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
- · Deionized water



- Hexane
- Separatory funnel

Procedure:

- Dissolve the crude (4-ethylphenylethynyl)trimethylsilane in methanol.
- Add potassium carbonate (2.0 eq) or potassium hydroxide to the solution.
- Stir the mixture at room temperature for 1-2 hours.[6][7] Monitor the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add deionized water to the residue and extract the product with hexane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude 4-Ethylphenylacetylene.

Purification by Flash Column Chromatography

The crude 4-Ethylphenylacetylene can be purified by flash column chromatography on silica gel.[8][9][10]

Materials:

- Crude 4-Ethylphenylacetylene
- Silica gel (230-400 mesh)
- Hexane
- · Ethyl acetate
- Chromatography column



Collection tubes

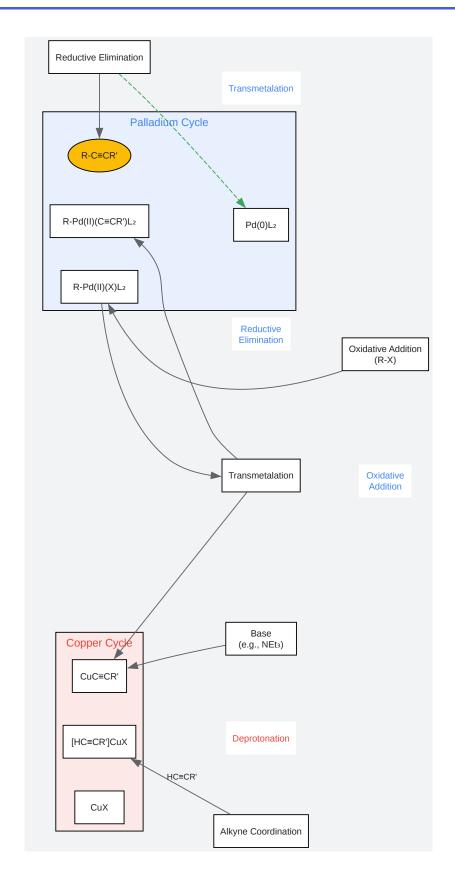
Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 4-Ethylphenylacetylene.

Mandatory Visualizations Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira coupling reaction.





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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

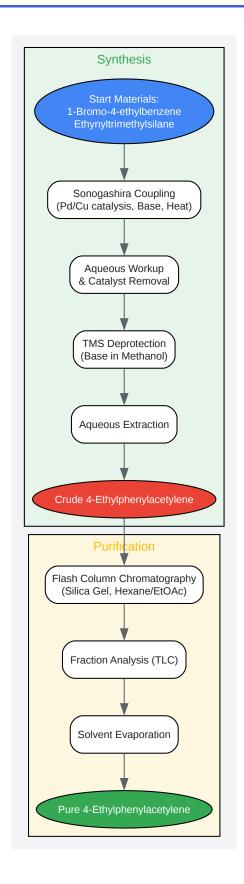




Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of 4-Ethylphenylacetylene.





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Caption: Workflow for the synthesis and purification of 4-Ethylphenylacetylene.



Conclusion

This technical guide provides essential data on the physical and spectroscopic properties of 4-Ethylphenylacetylene, a key building block in modern organic synthesis. The detailed experimental protocols for its synthesis and purification offer a practical resource for researchers in drug development and materials science. The provided visualizations of the Sonogashira coupling mechanism and the experimental workflow further aid in the understanding of the chemical processes involved.

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